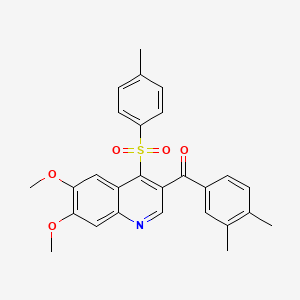

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline

Description

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a structurally complex quinoline derivative characterized by multiple substituents: a 3,4-dimethylbenzoyl group at position 3, a 4-methylbenzenesulfonyl (tosyl) group at position 4, and methoxy groups at positions 6 and 6.

Properties

IUPAC Name |

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5S/c1-16-6-10-20(11-7-16)34(30,31)27-21-13-24(32-4)25(33-5)14-23(21)28-15-22(27)26(29)19-9-8-17(2)18(3)12-19/h6-15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTCTVKZQKPWTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC(=C(C=C4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of Substituents: The dimethylbenzoyl, dimethoxy, and methylbenzenesulfonyl groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents and conditions to ensure selective substitution at the desired positions on the quinoline ring.

Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process to meet commercial demands.

Chemical Reactions Analysis

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl or sulfonyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the quinoline ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.

Chemical Research: The compound serves as a valuable tool in organic synthesis and reaction mechanism studies, helping chemists understand the reactivity and behavior of quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (Compound 18)

- Structure : Features a 4-methoxyphenyl group at position 4 and a benzylpiperidine substituent at position 2 .

- Key Differences :

- The target compound replaces the 4-methoxyphenyl group with a 4-methylbenzenesulfonyl group, introducing electron-withdrawing properties.

- The 3,4-dimethylbenzoyl group in the target compound may enhance lipophilicity compared to the benzylpiperidine moiety in Compound 17.

- Biological Activity: Compound 18 exhibits potent acetylcholinesterase (AChE) inhibition (IC50 = 0.01 µM), suggesting that quinoline derivatives with 6,7-dimethoxy groups and aromatic substituents are promising for neurotherapeutic applications .

6,7-Dimethoxy-4-(3,4-methylenedioxybenzyl)isoquinoline Methanesulfonate

6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline (Cabozantinib Intermediate)

- Structure: Features a 4-nitrophenoxy group at position 4, synthesized via Pd/C-H2 reduction and nucleophilic substitution .

- Key Differences: The nitro group in this intermediate is a strong electron-withdrawing group, contrasting with the sulfonyl group in the target compound.

Research Findings

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., sulfonyl in the target compound) may reduce AChE inhibition compared to electron-donating groups (e.g., methoxy in Compound 18) due to altered interactions with the enzyme’s catalytic site .

- The 3,4-dimethylbenzoyl group could enhance blood-brain barrier penetration, a critical factor for neuroactive compounds .

Synthetic Challenges: Multi-step syntheses (e.g., cyclization, acylation) for 6,7-dimethoxyquinolines often yield ≤50% overall efficiency , suggesting similar challenges for the target compound.

Solubility and Stability :

- Sulfonyl groups (as in the target) improve metabolic stability but may require formulation adjustments (e.g., salt formation) to address poor aqueous solubility, as seen in methanesulfonate analogues .

Biological Activity

3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 350.41 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways involved in proliferation and survival. It has been studied for its effects on:

- Cell Cycle Regulation : The compound has shown potential in disrupting the cell cycle in cancer cells, leading to apoptosis.

- Kinase Inhibition : It acts on specific kinases that are crucial for tumor growth and metastasis. For instance, studies indicate that it may inhibit TTK kinase, which is involved in the spindle assembly checkpoint during mitosis .

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed that it significantly decreased cell viability at an IC50 value of 13.3 µM. The study demonstrated that the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol .

- HeLa Cell Line Assessment : Research conducted on HeLa cells indicated that the compound inhibited cell proliferation by targeting specific kinases involved in cell cycle regulation. This inhibition led to a notable decrease in S-phase progression .

- PANC-1 Cell Line Study : In PANC-1 pancreatic cancer cells, the compound was found to disrupt microtubule dynamics, which is critical for proper mitotic spindle function, thereby leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.